- Method for producing N-phenyl-N'-phenylsulfonylpiperazine derivative, World Intellectual Property Organization, , ,
Cas no 932372-01-5 (Asapiprant)

Asapiprant Chemical and Physical Properties
Names and Identifiers
-
- Asapiprant
- B2LW71CRGL
- 2-(5-(4-((4-isopropoxyphenyl)sulfonyl)piperazin-1-yl)-2-(oxazol-2-yl)phenoxy)acetic acid
- Asapiprant [INN]
- BCP30346
- ZB1516
- SB19848
- 2-(2-(Oxazol-2-yl)-5-(4-(4-((propan-2-yl)oxy)benzenesulfonyl(piperazin-1-yl)phenoxy)acetic acid
- Acetic acid, 2-(5-(4-((4-(1-methylethoxy)phenyl)sulfonyl)-1-piperazinyl)-2-(2-oxazolyl)phenoxy)-
- A16983
- Q27274281
- 2-[5-[4-[[4-(1-Methylethoxy)phenyl]sulfonyl]-1-piperazinyl]-2-(2-oxazolyl)phenoxy]acetic acid (ACI)
-
- Inchi: 1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29)
- InChI Key: ZMZNWNTZRWXTJU-UHFFFAOYSA-N
- SMILES: O=C(COC1C(C2OC=CN=2)=CC=C(N2CCN(S(C3C=CC(OC(C)C)=CC=3)(=O)=O)CC2)C=1)O
Computed Properties
- Exact Mass: 501.156971g/mol
- Monoisotopic Mass: 501.156971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 131
- Molecular Weight: 501.6g/mol
Asapiprant Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Asapiprant Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-16763-10mg |
Asapiprant |
932372-01-5 | 99.53% | 10mg |
¥5850 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5386-5mg |
Asapiprant |
932372-01-5 | 99.23% | 5mg |
¥ 3717 | 2023-09-07 | |
MedChemExpress | HY-16763-10mM*1mLinDMSO |
Asapiprant |
932372-01-5 | 99.58% | 10mM*1mLinDMSO |
¥4965 | 2022-02-25 | |
S e l l e c k ZHONG GUO | S0099-25mg |
Asapiprant |
932372-01-5 | 99.59% | 25mg |
¥18173.61 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5386-1 mL * 10 mM (in DMSO) |
Asapiprant |
932372-01-5 | 99.23% | 1 mL * 10 mM (in DMSO) |
¥5302.00 | 2022-04-26 | |
TRC | A790165-1mg |
Asapiprant |
932372-01-5 | 1mg |
$ 184.00 | 2023-04-19 | ||
S e l l e c k ZHONG GUO | S0099-5mg |
Asapiprant |
932372-01-5 | 99.59% | 5mg |
¥6036.03 | 2023-09-15 | |
ChemScence | CS-8174-5mg |
Asapiprant |
932372-01-5 | 99.58% | 5mg |
$495.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47646-1mg |
Asapiprant (S-555739) |
932372-01-5 | 98% | 1mg |
¥1337.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47646-100mg |
Asapiprant (S-555739) |
932372-01-5 | 98% | 100mg |
¥26302.00 | 2023-09-08 |
Asapiprant Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Production Method 2
- Preparation of sulfonamide derivatives as PGD2 receptor antagonists, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 60 °C; 60 °C → 25 °C; 2 h, 25 °C
- N-phenyl-N'-phenylsulfonylpiperazine derivative and method for producing intermediate thereof, World Intellectual Property Organization, , ,
Asapiprant Raw materials
- Methyl 2-[5-[4-[[4-(1-methylethoxy)phenyl]sulfonyl]-1-piperazinyl]-2-(2-oxazolyl)phenoxy]acetate
- Ethyl 2-[5-[4-[[4-(1-methylethoxy)phenyl]sulfonyl]-1-piperazinyl]-2-(2-oxazolyl)phenoxy]acetate
Asapiprant Preparation Products
Asapiprant Related Literature
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on Asapiprant
Asapiprant: A Comprehensive Overview of CAS No. 932372-01-5
Asapiprant, also known by its CAS number 932372-01-5, is a cutting-edge compound that has garnered significant attention in the scientific and pharmaceutical communities. This compound is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) and has demonstrated promising potential in the treatment of various inflammatory and allergic diseases. Recent studies have highlighted its efficacy in modulating immune responses, making it a compelling candidate for therapeutic interventions.
The development of Asapiprant represents a significant advancement in the field of immunology and pharmacology. Its mechanism of action involves inhibiting the activation of CRTH2, a receptor that plays a pivotal role in the recruitment and activation of TH2 cells, which are central to allergic inflammation. By targeting CRTH2, Asapiprant effectively reduces the inflammatory response associated with conditions such as asthma, atopic dermatitis, and chronic rhinosinusitis. This selective antagonism ensures that the compound minimizes off-target effects, thereby enhancing its safety profile.
Recent clinical trials have provided compelling evidence for the efficacy of Asapiprant in treating moderate-to-severe asthma. In a phase IIb study, patients treated with Asapiprant exhibited significant reductions in exacerbation rates compared to those receiving placebo. These findings underscore the compound's potential as a novel therapeutic option for patients who do not respond adequately to conventional treatments. Furthermore, preclinical studies have demonstrated that Asapiprant may also be effective in managing other inflammatory conditions, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, by modulating immune cell activity.
The structural design of Asapiprant is optimized for optimal bioavailability and pharmacokinetics. Its chemical composition allows for efficient absorption and distribution within the body, ensuring sustained therapeutic effects. Advanced computational modeling techniques have been employed to refine its structure, enhancing its affinity for CRTH2 while minimizing potential drug-drug interactions. This meticulous optimization process has positioned Asapiprant as a leading candidate in the development of next-generation anti-inflammatory therapies.
In addition to its therapeutic applications, Asapiprant has also emerged as a valuable tool in basic research. Scientists are leveraging this compound to investigate the role of CRTH2 in immune regulation and inflammation. By studying the effects of Asapiprant, researchers have gained deeper insights into the molecular mechanisms underlying allergic diseases, paving the way for innovative treatment strategies.
Looking ahead, the future of Asapiprant appears promising. Ongoing clinical trials are exploring its efficacy in treating additional indications, such as chronic obstructive pulmonary disease (COPD) and anaphylaxis. Collaborative efforts between academia and industry are driving further advancements in its development, with a focus on improving its delivery mechanisms and expanding its therapeutic applications.
In conclusion, Asapiprant (CAS No. 932372-01-5) stands at the forefront of innovation in immunology and pharmacology. Its ability to selectively target CRTH2 and modulate immune responses has established it as a potent therapeutic agent with broad applications in treating inflammatory and allergic diseases. As research continues to unfold, Asapiprant is poised to make a significant impact on patient care, offering new hope for individuals suffering from these debilitating conditions.
932372-01-5 (Asapiprant) Related Products
- 2308478-74-0((3R)-1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid)
- 1379317-97-1(2-Bromo-5-bromomethyl-3-nitropyridine)
- 1261954-61-3(2-(3,4-Dichlorophenyl)-6-methylbenzoic acid)
- 2229341-31-3(4-(1-benzylpiperidin-2-yl)-1,3-thiazol-2-amine)
- 2193067-46-6(octahydro-2H-cycloheptabfuran-3a-amine hydrochloride, Mixture of diastereomers)
- 1448046-58-9(1-(4-ethoxy-3-fluorobenzenesulfonyl)-4-(furan-2-yl)methanesulfonylpiperidine)
- 2227723-77-3((αR)-6-Methoxy-α-methyl-2-pyridinemethanol)
- 125218-32-8(N-Boc-2-fluoro-D-tyrosine)
- 2323273-78-3(4-methoxy-3-(2-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}ethoxy)benzaldehyde)
- 4386-42-9(2-hydroxy-3-methoxy-5-methylbenzoic Acid)

